molecular formula C12H14N4O B595256 n2-(4-Methoxybenzyl)pyrazine-2,3-diamine CAS No. 1245648-73-0

n2-(4-Methoxybenzyl)pyrazine-2,3-diamine

Cat. No.: B595256
CAS No.: 1245648-73-0
M. Wt: 230.271
InChI Key: MFHRGDMWSJVTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(4-Methoxybenzyl)pyrazine-2,3-diamine is a pyrazine derivative featuring a 4-methoxybenzyl substituent at the N2 position of the pyrazine ring. Pyrazine derivatives are heterocyclic compounds with two nitrogen atoms at the 1,4-positions, which confer unique electronic and steric properties. The 2,3-diamine moiety in this compound allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry and materials science. The 4-methoxybenzyl group enhances solubility in organic solvents due to its electron-donating methoxy substituent, while also influencing molecular recognition in biological systems .

Properties

CAS No.

1245648-73-0

Molecular Formula

C12H14N4O

Molecular Weight

230.271

IUPAC Name

3-N-[(4-methoxyphenyl)methyl]pyrazine-2,3-diamine

InChI

InChI=1S/C12H14N4O/c1-17-10-4-2-9(3-5-10)8-16-12-11(13)14-6-7-15-12/h2-7H,8H2,1H3,(H2,13,14)(H,15,16)

InChI Key

MFHRGDMWSJVTKT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2=NC=CN=C2N

Synonyms

N2-(4-methoxybenzyl)pyrazine-2,3-diamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine-2,3-diamine Derivatives

Structural and Substituent Variations

The table below highlights key structural analogs of N2-(4-Methoxybenzyl)pyrazine-2,3-diamine and their substituent-dependent properties:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
N2-(4-Fluorophenyl)-N3-(4-(pyridin-4-yl)benzyl)pyrazine-2,3-dicarboxamide 4-Fluorophenyl, pyridinyl-benzyl 428.15 g/mol Fluorescence, potential kinase inhibition
6-Bromo-N2-methylpyrazine-2,3-diamine Bromo, methyl 203.04 g/mol Intermediate for electroluminescent agents
N2-(1-Phenylethyl)-6-phenylimidazo[4,5-b]pyrazin-2(3H)-one Phenylethyl, phenyl 341.77 g/mol Antineoplastic activity (kinase inhibition)
N2-(p-Tolyl)pyrazine-2,3-dicarboxamide p-Tolyl 424.18 g/mol High solubility, chromophoric effects

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Halogenated derivatives (e.g., bromo in ) exhibit reduced solubility but enhanced reactivity in cross-coupling reactions. In contrast, the 4-methoxybenzyl group in the target compound improves solubility and stabilizes charge-transfer interactions .
  • Biological Activity : Substituents like pyridinyl () and indolyl () correlate with kinase inhibitory activity, suggesting the 4-methoxybenzyl group may similarly modulate target binding.
Physicochemical Properties
  • Solubility: Pyrazine-2,3-dicarbonitriles (e.g., DAMN6 derivatives) show high solubility in polar solvents due to their planar structure and aza-rich rings . The target compound’s methoxybenzyl group likely enhances solubility in ethanol or DMSO compared to halogenated analogs.
  • Optoelectronic Properties: Pyrazine-2,3-dicarbonitriles exhibit strong fluorescence and nonlinear optical (NLO) responses, outperforming benzene analogs due to enhanced electron-withdrawing effects . The methoxybenzyl group may redshift absorption/emission spectra compared to fluorophenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.